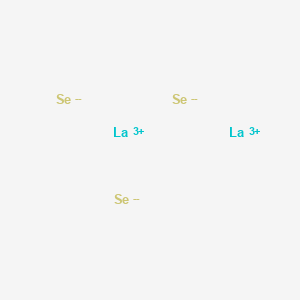

Lanthanum selenide

説明

Lanthanum selenide is a compound that has been explored in the field of inorganic chemistry, particularly in the context of lanthanide selenites and selenidoantimonates. These compounds often feature complex structures and exhibit interesting luminescent and magnetic properties.

Synthesis Analysis

- Hydrothermal methods are commonly used for synthesizing lanthanum selenide compounds. For instance, hydrothermal reactions of lanthanide(III) oxide with molybdenum oxide and selenium dioxide at high temperatures can lead to the formation of molybdenum-rich lanthanide selenites (Zhang & Mao, 2011).

- Solvothermal methods are also employed, as seen in the synthesis of lanthanide selenidoarsenate polymers, where lanthanide oxides react with arsenic trioxide and selenium under solvothermal conditions (Jia et al., 2007).

Molecular Structure Analysis

- Lanthanum selenide compounds often exhibit complex three-dimensional architectures. For example, they can form a complicated 3D network composed of molybdenum selenite and lanthanide selenite chains (Zhang & Mao, 2011).

- The lanthanide centers in these compounds are typically surrounded by a network of other elements like oxygen, selenium, and sometimes nitrogen, forming various coordination geometries.

Chemical Reactions and Properties

- Lanthanum selenide compounds can participate in reactions that lead to the formation of various structural motifs, such as chains and layers, depending on the reaction conditions and the presence of other elements or ligands.

- They may also exhibit reactive sites that interact with ligands or undergo further chemical transformations.

Physical Properties Analysis

- The physical properties, including luminescent behavior and magnetic properties, have been a subject of interest. Some lanthanum selenide compounds show strong luminescence in the near-infrared region, which is significant for optical applications (Zhang & Mao, 2011).

- Their magnetic properties have also been explored, contributing to the understanding of the magnetic behavior of lanthanide-based compounds.

科学的研究の応用

Energy Storage Applications :

- Lanthanum selenide (La2Se3) nanocubes thin film has been used in energy storage applications, particularly in supercapacitors. These thin films, prepared via the successive ionic layer adsorption and reaction (SILAR) method, demonstrated high specific capacitance and energy density, indicating their potential for efficient energy storage solutions (Patil, Lokhande, Chodankar, & Lokhande, 2016).

Sorption Medium for Selenium Preconcentration :

- Lanthanum hydroxide has been coated onto cellulose fibre as a novel sorption medium for inorganic selenium separation and speciation. This innovative approach has applications in environmental monitoring and analysis (Chen, Yang, & Wang, 2009).

Therapeutic Applications :

- The biological properties of lanthanides, including lanthanum, have prompted research into their therapeutic applications. Historical medical uses and recent advances in lanthanum-based drugs for treating hyperphosphatemia have been explored (Fricker, 2006).

Chemical Synthesis :

- Lanthanum-catalyzed stereoselective synthesis of vinyl sulfides and selenides has been reported. This method utilizes lanthanum oxide/TMEDA-catalyzed cross-coupling of vinyl halides with thiols/diphenyl diselenide (Reddy, Swapna, Kumar, & Rao, 2010).

Thin Film Characterization :

- Lanthanum selenide thin films have been prepared via spray pyrolysis technique and characterized for their structural, optical, and electrical properties. These films are found to be suitable for semiconductor applications (Bagde, Sartale, & Lokhande, 2003).

Atomic Absorption Spectrophotometry :

- Lanthanum hydroxide has been used for the quantitative separation and concentration of trace impurities in copper, highlighting its utility in analytical chemistry (Reichel & Bleakley, 1974).

Hormesis in Plants :

- Lanthanum, as a rare earth element, has been shown to induce hormesis in plants. This biphasic dose-response framework suggests that low doses of lanthanum can stimulate plant growth, which has implications for agriculture and environmental science (Agathokleous, Kitao, & Calabrese, 2018).

将来の方向性

特性

IUPAC Name |

lanthanum(3+);selenium(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2La.3Se/q2*+3;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPSQCCUNFWHTPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Se-2].[Se-2].[Se-2].[La+3].[La+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

La2Se3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00923321 | |

| Record name | Lanthanum selenide (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lanthanum selenide | |

CAS RN |

12031-51-5 | |

| Record name | Lanthanum selenide (La2Se3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012031515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lanthanum selenide (La2Se3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lanthanum selenide (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dilanthanum triselenide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Chloromethyl)-6-methoxy-1h-benzo[d]imidazole](/img/structure/B77917.png)

![Spiro[benzofuran-2(4H),1'-cyclohexane]-2',4,6'-trione, 3,5,6,7-tetrahydro-](/img/structure/B77936.png)